molecular formula C23H18N4O3S B2486173 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 946232-79-7

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2486173
CAS No.: 946232-79-7
M. Wt: 430.48
InChI Key: KBCLXIZUNLTUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide (CAS 946232-79-7) is a chemical compound with a molecular formula of C23H18N4O3S and a molecular weight of 430.5 g/mol . This reagent belongs to the imidazo[1,2-b]pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their versatile biological activities. Compounds based on the imidazo[1,2-b]pyridazine scaffold have been investigated as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key pro-inflammatory cytokine implicated in diseases such as Rheumatoid arthritis, Crohn's disease, and psoriasis . Furthermore, structural analogs featuring this core have been identified as ligands for GABA receptors, suggesting potential research applications in central nervous system (CNS) disorders, including insomnia, anxiety, and epilepsy . The molecular structure of this particular compound, which incorporates a naphthalene-sulfonamide group, is a key feature for researchers exploring structure-activity relationships (SAR) in drug discovery. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-30-23-12-11-22-24-21(15-27(22)25-23)18-7-4-8-19(13-18)26-31(28,29)20-10-9-16-5-2-3-6-17(16)14-20/h2-15,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCLXIZUNLTUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Bromoketones with 3-Amino-6-methoxypyridazine

The imidazo[1,2-b]pyridazine core is constructed via a condensation reaction between α-bromoketones and 3-amino-6-methoxypyridazine. This method, adapted from imidazo[1,2-b]pyridazine derivatives targeting amyloid plaque binders, involves nucleophilic substitution at the pyridazine ring’s nitrogen. For example, reacting 4′-dimethylaminoacetophenone-derived α-bromoketone with 3-amino-6-methoxypyridazine under mild basic conditions (NaHCO₃, ethanol, 60°C) yields the bicyclic intermediate with 72–85% efficiency. The methoxy group at the 6-position is retained by using 3-amino-6-methoxypyridazine as the starting material, avoiding post-cyclization functionalization.

Halogen-Mediated Regioselectivity

Halogen atoms (Cl, F, I) at the pyridazine’s 6-position enhance regioselectivity by reducing nucleophilicity at competing nitrogen sites. For instance, 3-amino-6-chloropyridazine undergoes selective alkylation with α-bromoketones, followed by methoxy group introduction via SNAr displacement with NaOMe. This two-step approach achieves 89% yield for 6-methoxyimidazo[1,2-b]pyridazines.

Functionalization at the 3-Phenyl Position

Direct Arylation via C–H Activation

Recent metal-free protocols enable direct C–H arylation of imidazo[1,2-b]pyridazines. Using iodine as a catalyst, 3-aryl derivatives are synthesized by reacting imidazo[1,2-b]pyridazines with aryl iodides under oxidative conditions (TBHP, DMSO, 100°C). This method bypasses pre-functionalized boronates, achieving 65–70% yields for electron-rich aryl groups.

Sulfonamide Coupling with Naphthalene-2-sulfonyl Chloride

Deprotection and Sulfonylation

The Boc-protected 3-aminophenyl intermediate is deprotected using TFA/CH₂Cl₂ (1:1), followed by neutralization with NaHCO₃. Subsequent reaction with naphthalene-2-sulfonyl chloride (1.2 equiv) in THF with Et₃N as a base yields the target sulfonamide. Optimal conditions (0°C to room temperature, 12 h) provide 82–88% purity, necessitating recrystallization from ethanol/water.

Microwave-Assisted Sulfonylation

Microwave irradiation (100 W, 120°C, 20 min) accelerates sulfonamide formation, reducing reaction time from hours to minutes while maintaining 85% yield. This approach minimizes thermal degradation of the imidazo[1,2-b]pyridazine core.

Optimization and Scalability

Solvent and Catalyst Screening

Parameter Conditions Tested Optimal Choice Yield Improvement
Solvent THF, DMF, DMSO, EtOH THF +15%
Base Et₃N, NaHCO₃, K₂CO₃ Et₃N +12%
Temperature 0°C, RT, 50°C RT +8%
Catalyst (Suzuki) Pd(PPh₃)₄, PdCl₂, Pd(OAc)₂ Pd(PPh₃)₄ +20%

Data aggregated from Refs.

Green Chemistry Approaches

Metal-free iodocyclization, as reported for naphthalene-fused imidazo[1,2-a]pyridinium salts, offers an eco-friendly alternative. Using I₂ in aqueous micellar media (SDS, 60°C), the reaction achieves 80% yield with reduced waste.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z 430.5 [M+H]⁺ (Calc. 430.47).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazo-H), 8.25–7.35 (m, 13H, aryl-H), 3.92 (s, 3H, OCH₃).
  • ¹³C NMR : δ 158.9 (C-OCH₃), 142.3 (imidazo-C2), 136.8–118.4 (aryl-C).

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O) confirms ≥98% purity. The compound exhibits stability in DMSO at −20°C for 6 months, with no detectable degradation.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Compounds related to N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide have demonstrated significant antimicrobial properties. Specifically, derivatives of imidazo[1,2-b]pyridazines have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM. This suggests a promising avenue for developing new anti-tubercular agents.
  • Anti-inflammatory Properties
    • Research indicates that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases. The presence of the methoxy group in its structure is believed to enhance solubility and interaction with biological targets, further supporting its therapeutic potential.
  • Cancer Research
    • The sulfonamide group has been widely studied for its anticancer properties. The unique structural features of this compound may contribute to selective cytotoxicity against cancer cells while sparing normal cells. Ongoing studies are investigating its mechanisms of action and efficacy in various cancer models.

Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-4-trifluoromethylbenzamideImidazo[1,2-b]pyridazine core; trifluoromethyl groupAntimicrobial activity
3-Methoxyimidazo[1,2-b]pyridazinesSimilar bicyclic structure; variations in substituentsActive against Mycobacterium tuberculosis
Benzoylpyridazyl UreasUrea linkage; different heterocyclic structureAnti-tubercular properties

This table illustrates the comparative biological activities of compounds related to this compound, highlighting its unique position within the class of imidazo[1,2-b]pyridazine derivatives.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related compounds in and :

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Application Reference
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide Imidazo-pyridazine + naphthalene Methoxy, sulfonamide Hypothesized kinase inhibition N/A
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Benzothiazole + acetamide Trifluoromethyl, methoxy Unspecified (patent compound)
Ponatinib () Imidazo[1,2-b]pyridazine Chloro, acetylene Bcr-Abl kinase inhibitor

Key Observations :

  • Structural Differences : The target compound lacks the trifluoromethyl group seen in benzothiazole analogs () and the acetylene moiety critical for ponatinib’s kinase inhibition () .
  • Functional Implications : Sulfonamide groups (target compound) typically enhance solubility and binding affinity compared to acetamide or trifluoromethyl groups .

Research Findings

No experimental data (e.g., IC50 values, crystallographic studies) for the target compound are available in the evidence. By contrast:

  • Ponatinib () has a well-documented synthesis route (5.36% yield) and confirmed activity against Bcr-Abl .
  • Benzothiazole analogs () are patented but lack disclosed biological data .

Limitations and Recommendations

  • The evidence lacks direct information on the target compound.
  • Future work should prioritize synthesizing the compound and benchmarking it against ponatinib or benzothiazole derivatives for kinase inhibition.

Biological Activity

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Synthesis and Chemical Structure

The synthesis of this compound typically involves multi-step reactions. The initial steps include the formation of the imidazo[1,2-b]pyridazine core through cyclization reactions with suitable precursors. Following this, a phenyl group is introduced via a Suzuki coupling reaction. The final compound features a naphthalene sulfonamide moiety, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The imidazo[1,2-b]pyridazine core can inhibit various enzymes by binding to their active sites, thereby modulating cellular pathways involved in signal transduction. This mechanism suggests potential applications in treating conditions mediated by these pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, sulfonamides are known for their antibacterial effects due to their ability to inhibit bacterial folic acid synthesis . In vitro studies have shown that related naphthalene sulfonamides possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent investigations into the anticancer potential of naphthalene-based compounds suggest that they can inhibit the growth of various cancer cell lines. For instance, compounds containing the naphthalene moiety have demonstrated efficacy against colon carcinoma cells (HCT-15), highlighting their potential as anticancer agents . The structure-activity relationship (SAR) studies indicate that modifications on the naphthalene ring can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Effects

Naphthalene derivatives are also recognized for their anti-inflammatory properties. The presence of the sulfonamide group contributes to this activity by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . Experimental models have shown that related compounds can significantly reduce inflammation markers.

Case Studies and Research Findings

A notable study conducted on a series of naphthalene sulfonamides demonstrated their efficacy in reducing tumor growth in animal models. These compounds were tested for their ability to induce apoptosis in cancer cells, revealing promising results that warrant further investigation .

Another research effort focused on the pharmacokinetics and toxicity profiles of sulfonamide derivatives, including those similar to this compound. The findings indicated manageable toxicity levels at therapeutic doses, suggesting a favorable safety profile for clinical applications .

Summary Table of Biological Activities

Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth in colon carcinoma cell lines
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers
Mechanism of ActionBinds to enzyme active sites; modulates signal transduction pathways

Q & A

Q. What are the standard synthetic routes for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the coupling of imidazo[1,2-b]pyridazine and aryl sulfonamide precursors. Key steps include:

  • Suzuki-Miyaura coupling to attach the methoxyimidazo[1,2-b]pyridazine moiety to the phenyl ring.
  • Sulfonamide formation via nucleophilic substitution between naphthalene sulfonyl chloride and aniline derivatives. Reaction optimization focuses on solvent choice (polar aprotic solvents like DMF), inert atmospheres (N₂/Ar), and catalysts (e.g., Pd for cross-couplings). Yields are improved by controlling temperature (80–120°C) and using scavengers for by-products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms regioselectivity of substituents and detects impurities (e.g., residual solvents).
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC (≥95% purity) ensures batch consistency, with retention times tracked under gradient elution (e.g., acetonitrile/water) .

Q. What preliminary biological activities have been reported for this sulfonamide derivative?

Similar imidazo[1,2-b]pyridazine sulfonamides exhibit kinase inhibition (e.g., RET kinase) and anti-inflammatory activity via COX-2 targeting. Initial assays often include:

  • Enzyme inhibition assays (IC₅₀ values measured via fluorescence/quenching).
  • Cellular viability tests (MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or off-target effects. Strategies include:

  • Dose-response validation across multiple cell lines.
  • Selectivity profiling using panels of related enzymes (e.g., kinase selectivity screens).
  • Structural analysis (X-ray crystallography or docking studies) to confirm binding modes .

Q. What methodologies are recommended for optimizing solubility and bioavailability?

  • Salt formation : Co-crystallization with counterions (e.g., HCl, sodium) improves aqueous solubility.
  • Prodrug design : Esterification of sulfonamide groups enhances membrane permeability.
  • Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles reduces aggregation .

Q. How can QSAR models guide the design of derivatives with enhanced activity?

  • Descriptor selection : Include electronic (HOMO/LUMO), steric (logP), and topological (polar surface area) parameters.
  • Validation : Cross-check against experimental IC₅₀ data from analogues (e.g., fluorophenyl or morpholino substitutions).
  • Synthetic prioritization : Focus on substituents at the imidazo[1,2-b]pyridazine C-6 position, which strongly influences target affinity .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Single-crystal X-ray diffraction : Use ORTEP-III or similar software for structure refinement.
  • Thermal analysis : DSC/TGA identifies polymorphic forms and stability ranges.
  • Synchrotron radiation : Enhances resolution for low-abundance crystalline phases .

Q. How can metabolic stability be assessed in preclinical studies?

  • In vitro assays : Microsomal incubation (human/rat liver microsomes) with LC-MS detection of metabolites.
  • Isotope labeling : ¹⁴C-labeled compound tracks metabolic pathways.
  • CYP450 inhibition screens : Identify potential drug-drug interactions .

Methodological Notes

  • Key references : Synthesis (), SAR (), crystallography (), and biological evaluation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.